Ethyl 4-Chloro-1-benzothiophene-2-carboxylate
Description
Crystal System and Space Group
Ethyl 4-chloro-1-benzothiophene-2-carboxylate crystallizes in the monoclinic system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 10.4267(4) \, \text{Å} $$, $$ b = 16.6554(7) \, \text{Å} $$, $$ c = 8.0961(3) \, \text{Å} $$, and $$ \beta = 109.610(1)^\circ $$. The benzothiophene ring adopts a planar conformation (r.m.s. deviation = 0.019 Å), while the ethyl ester group is inclined at 5.21° relative to the aromatic plane.
Bond Lengths and Angles
Key bond lengths include:
- $$ \text{C2=O1} $$: 1.213(1) Å (carbonyl)
- $$ \text{C4-Cl} $$: 1.742(2) Å
- $$ \text{S1-C8} $$: 1.721(3) Å (thiophene ring).
The dihedral angle between the benzothiophene and ester moieties is 71.59°, indicating minimal conjugation between the aromatic system and the ester group.
Hydrogen Bonding and Supramolecular Features
Intermolecular $$ \text{C–H}\cdots\text{O} $$ interactions (2.56–2.81 Å) link molecules into chains along the $$ b $$-axis. A bifurcated $$ \text{C–H}\cdots\text{O(O)} $$ hydrogen bond (3.560(2) Å) further stabilizes the crystal lattice.
Table 1: Selected crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | $$ P2_1/c $$ | |
| $$ \text{C2=O1} $$ length | 1.213(1) Å | |
| $$ \text{S1-C8} $$ length | 1.721(3) Å | |
| Dihedral angle | 71.59° |
Properties
IUPAC Name |
ethyl 4-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLOHDQWJVBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Route Using Halogenated Benzaldehydes and Ethyl Thioglycolate
A prominent and well-documented method involves the condensation of a halogenated benzaldehyde (such as 4-chloro-2-fluorobenzaldehyde) with ethyl thioglycolate in the presence of a base under anhydrous and inert atmosphere conditions.
- Reaction conditions : The mixture of 4-chloro-2-fluorobenzaldehyde, ethyl thioglycolate, and triethylamine is stirred in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (around 60–80 °C) for 2 hours, followed by stirring at room temperature overnight.
- Mechanism : This process facilitates nucleophilic attack by the thiolate anion on the aldehyde, followed by cyclization to form the benzothiophene ring with the ester functionality at the 2-position.
- Isolation : The reaction mixture is poured into ice water to precipitate the product, which is then filtered, washed, and dried.
- Yield and purity : This method typically provides high yields and purity of ethyl 4-chloro-1-benzothiophene-2-carboxylate, suitable for further applications.
This procedure was adapted and validated in recent synthetic studies and patents, confirming its reliability and scalability for laboratory synthesis.
Halogenation and Esterification of Benzothiophene Carboxylic Acid Intermediates
An alternative approach involves first synthesizing 2-benzothiophenecarboxylic acid derivatives, followed by selective chlorination and esterification steps:
Step 1: Preparation of 2-benzothiophenecarboxylic acid
- Starting from 2-nitrobenzaldehyde and ethyl mercaptoglycolate under anhydrous conditions with potassium carbonate as a base, a benzothiophene ring with a carboxylic acid group at the 2-position is formed.
- The acid is isolated by acidification and filtration, yielding high-purity 2-benzothiophenecarboxylic acid.
Step 2: Selective chlorination
- Chlorination at the 4-position of the benzothiophene ring is carried out using chlorine or chlorine-containing reagents under controlled temperature and pressure conditions.
- A sealed pressure vessel and gradual heating (up to ~118 °C) with monitored pressure (~19 psi) are used to ensure selective substitution without over-chlorination or ring degradation.
- The chlorinated acid intermediate is then purified by filtration and washing.
Step 3: Esterification
- The chlorinated acid is esterified with ethanol under acidic or basic catalysis to form the ethyl ester.
- The esterification reaction is typically conducted under reflux conditions with removal of water to drive the equilibrium toward ester formation.
- The final product is purified by recrystallization or chromatography to achieve the desired purity.
Comparative Data Table of Preparation Methods
Research Findings and Notes on Preparation
- The condensation-cyclization approach is favored for its operational simplicity and ability to directly incorporate halogen substituents on the aromatic ring.
- Halogenation under pressure and controlled temperature ensures selective chlorination at the 4-position without affecting the ester or thiophene ring integrity.
- Continuous flow methods offer promising industrial scalability but require specialized equipment.
- Purification typically involves filtration, washing with water or ether, acid-base treatment, and recrystallization to achieve high purity.
- Solvent choice (DMSO, DMF) and base (triethylamine, potassium carbonate) critically affect reaction rates and yields.
- Safety considerations include handling of chlorine gas and pressure vessels during halogenation steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (triethylamine, pyridine), solvents (dichloromethane, toluene).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Organic Synthesis
Ethyl 4-chloro-1-benzothiophene-2-carboxylate is widely used as a building block in organic synthesis. Its reactive functional groups allow for various transformations, including:
- Substitution Reactions : The chlorine atom can undergo nucleophilic substitution, leading to diverse derivatives.
- Condensation Reactions : The carboxylate group can react to form amides or esters.
- Oxidation and Reduction : This compound can participate in redox reactions to yield different oxidation states.
These properties make it an essential precursor for synthesizing more complex organic molecules and heterocycles.
Research indicates that derivatives of benzothiophenes, including this compound, exhibit significant biological activities :
- Antimicrobial Properties : Studies have shown that benzothiophene derivatives can inhibit the growth of various pathogens.
- Anticancer Activity : Preliminary research suggests potential anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : It serves as a scaffold for designing new drugs targeting cancer and infectious diseases.
- Biological Mechanisms : The compound's mechanism of action may involve interactions with specific enzymes or receptors, influencing cellular pathways related to disease progression.
Industrial Applications
The versatility of this compound extends to industrial applications:
- Organic Semiconductors : Its electronic properties make it suitable for developing organic semiconductors used in electronic devices.
- Corrosion Inhibitors : The compound's chemical stability allows it to be utilized in formulations designed to prevent corrosion in various materials.
Data Summary
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical transformations |
| Biological Activity | Antimicrobial, anticancer, anti-inflammatory | Exhibits significant biological effects |
| Medicinal Chemistry | Drug development | Potential therapeutic applications |
| Industrial Applications | Organic semiconductors, corrosion inhibitors | Valuable in electronics and material protection |
Case Studies
- Antimicrobial Study : A study conducted on various benzothiophene derivatives demonstrated that those containing the ethyl 4-chloro substituent showed enhanced activity against resistant bacterial strains, suggesting its potential as an antimicrobial agent.
- Cancer Research : In vitro studies highlighted that the compound could inhibit the proliferation of cancer cells through apoptosis pathways, indicating its promise as a lead compound for anticancer drug development.
- Material Science Application : Research into organic semiconductors revealed that incorporating this compound into polymer matrices improved electronic properties, making it suitable for use in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in key biological processes, leading to modulation of their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physical Properties
| Property | This compound | Mthis compound | Ethyl 6-Chloro-1-benzothiophene-2-carboxylate | Ethyl 3-Chloro-6-methyl-1-benzothiophene-2-carboxylate |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₉ClO₂S | C₁₀H₇ClO₂S | C₁₁H₉ClO₂S | C₁₂H₁₁ClO₂S |
| Molecular Weight (g/mol) | 240.71 | 226.68 | 240.71 | 254.73 |
| Density (g/cm³) | - | 1.392 | - | - |
| Boiling Point (°C) | - | 338.7 | - | - |
| Melting Point (°C) | - | 95–97 | - | - |
| CAS Number | 1207537-67-4 | 35212-95-4 | 105191-53-5 | 227105-00-2 |
Key Observations:
- Positional Isomerism: Ethyl 4-Chloro and Ethyl 6-Chloro derivatives share identical molecular formulas and weights but differ in chlorine substitution (positions 4 vs. 6).
- Ester Group Effects : Replacing the ethyl ester (C₂H₅) with a methyl group (CH₃) reduces molecular weight by ~14 g/mol and increases density (1.392 g/cm³ for the methyl variant). Ethyl esters generally exhibit higher lipophilicity, which may enhance membrane permeability in biological systems .
- Steric and Electronic Modifications : The Ethyl 3-Chloro-6-methyl derivative introduces a methyl group at position 6, increasing steric bulk and molecular weight. This modification could hinder interactions in tight-binding enzymatic pockets but improve thermal stability .
Commercial Availability and Pricing
- This compound is priced at €75.00 per gram (1g scale), reflecting its specialized use in high-value pharmaceutical intermediates .
Biological Activity
Ethyl 4-chloro-1-benzothiophene-2-carboxylate (CAS Number: 1207537-67-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound is believed to modulate enzymatic pathways, potentially inhibiting kinases or interacting with DNA, which contributes to its anticancer properties . The amino group in the structure plays a crucial role in these interactions, influencing receptor binding and enzymatic activity .
Biological Activities
-
Anticancer Activity :
- Studies have shown that derivatives of benzothiophene compounds exhibit significant cytotoxicity against various cancer cell lines. This compound has been linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
- A study demonstrated that modifications in the benzothiophene structure could enhance anticancer efficacy compared to traditional therapies .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound has been investigated for its potential anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Q & A
Q. What are the standard crystallographic techniques for determining the molecular structure of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate?
- Methodological Answer : Single-crystal X-ray diffraction is the primary method. Data collection is performed using a diffractometer, followed by structure solution with programs like SHELXS/SHELXD . Refinement is conducted via SHELXL, which models atomic positions and thermal displacement parameters. Validation tools (e.g., PLATON, checkCIF) ensure data integrity by flagging outliers in bond lengths, angles, or torsions . Visualization software such as Mercury CSD aids in analyzing packing motifs and intermolecular interactions . For analogous compounds, refinement protocols often include anisotropic displacement parameters and high-resolution data (<1.0 Å) to minimize errors .
Q. How can researchers confirm the successful synthesis of this compound using spectroscopic methods?
- Methodological Answer : While crystallography provides definitive structural proof, spectroscopic validation is critical. ¹H and ¹³C NMR confirm the presence of ester groups, aromatic protons, and the chloro substituent. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). Mass spectrometry (MS) verifies molecular weight. For intermediates, thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) assesses purity. Recrystallization in solvents like isopropyl alcohol (used in analogous syntheses ) enhances purity before analysis.
Q. What are the critical considerations in preparing single crystals of this compound for X-ray diffraction analysis?
- Methodological Answer : Crystal quality is paramount. Slow evaporation from a solvent mixture (e.g., ethyl acetate/hexane) promotes nucleation. Temperature control (±0.1°C) minimizes thermal disorder. For benzothiophene derivatives, avoiding hygroscopic solvents prevents lattice incorporation of water. Pre-screening crystals under a polarizing microscope ensures optical homogeneity. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Protocols from analogous compounds emphasize crystal mounting on MiTeGen loops and optimizing detector distance for resolution .
Advanced Questions
Q. How should researchers analyze and resolve contradictions in bond parameters observed in X-ray structures of benzothiophene derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from substituent effects or experimental artifacts. First, validate data quality using checkCIF to rule out systematic errors . Compare with high-resolution structures of similar compounds (e.g., Ethyl 6-(4-chlorophenyl) derivatives ) via Mercury CSD’s packing similarity tool . If anomalies persist, re-examine refinement parameters in SHELXL—e.g., constraining isotropic displacement for light atoms or testing twinning models . Computational chemistry (DFT) can predict bond geometries for comparison .
Q. What methodologies are effective in studying the electronic effects of the 4-chloro substituent on the benzothiophene core?
- Methodological Answer : Combine experimental and computational approaches. X-ray charge density analysis reveals electron distribution perturbations caused by the chloro group . Comparative crystallography with non-chlorinated analogs (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate ) highlights substituent-specific geometric changes. DFT calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to quantify electronic effects. Electrochemical methods (cyclic voltammetry) can experimentally validate computational predictions of redox behavior.
Q. What experimental design strategies optimize the synthesis of this compound derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). For esterification, triethylamine is a common base to neutralize HCl byproducts . Monitor intermediates via TLC and optimize recrystallization conditions (e.g., solvent polarity gradients) for yield and purity. Scale-up studies should assess exothermicity and mixing efficiency. For regioselective chlorination, leverage literature protocols for analogous benzothiophenes—e.g., using N-chlorosuccinimide (NCS) in dichloromethane under inert atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
